Philanthotoxin 74
Overview
Description
Philanthotoxin 74, also known as PhTX-74, is a synthetic analogue of the naturally-occurring wasp venom toxin philanthotoxin . It has a molecular formula of C24H42N4O3 . It is a subtype-selective AMPA receptor antagonist that inhibits homomeric GluR1 and GluR3 as well as heteromeric GluR1/2 receptors .
Synthesis Analysis
The synthesis of Philanthotoxin 74 generally involves extraction and separation from the venom of the South African cobra . The venom is collected and then subjected to a series of purification and separation steps to obtain the pure compound .Molecular Structure Analysis
The molecular weight of Philanthotoxin 74 is 434.6 g/mol . Its IUPAC name is N - [ (2 S )-1- [7- (4-aminobutylamino)heptylamino]-3- (4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide . The InChI string and the canonical SMILES for Philanthotoxin 74 are also available .Physical And Chemical Properties Analysis
Philanthotoxin 74 is a colorless to light yellow liquid . It is almost insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . The computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, and Topological Polar Surface Area are available .Scientific Research Applications
Neuroscience: Modulation of Glutamate Receptors
PhTX-74 is known to modulate glutamate receptors, particularly AMPA receptors, which are critical for synaptic transmission in the central nervous system. It has been used to study the neurobiological role of GluA2-containing AMPA receptor subtypes . This application is significant for understanding excitatory synaptic transmission and its implications in neurological disorders.
Pharmacology: Drug Development and Neuroprotection
In pharmacology, PhTX-74 serves as a tool to investigate the therapeutic potential of AMPA receptor antagonists. It has shown promise in neuroprotective strategies, particularly in models of hypoxia-induced neuronal damage, which is relevant for conditions like stroke . The compound’s ability to inhibit specific receptor subtypes aids in the development of targeted therapies.
Biochemistry: Receptor Binding Studies
PhTX-74’s role in biochemistry includes the study of receptor binding dynamics. It helps in understanding the interaction between toxins and receptors at a molecular level, providing insights into receptor function and the development of inhibitors with high specificity and potency .
Molecular Biology: Receptor Subtype Selectivity
Molecular biologists utilize PhTX-74 to discern the selectivity and specificity of AMPA receptor subtypes. This is crucial for mapping out the distribution of receptor subtypes and understanding their individual roles in cellular signaling pathways .
Clinical Research: Therapeutic Applications
Clinically, PhTX-74 is explored for its therapeutic applications, particularly in the context of neurodegenerative diseases. Its role in modulating excitatory neurotransmission makes it a candidate for treating diseases characterized by excitotoxicity, such as Alzheimer’s disease .
Toxicology: Venom Mechanism of Action
In toxicology, PhTX-74 is used to study the mechanisms of action of wasp venom. By understanding how philanthotoxins block ion channels and affect neurotransmission, researchers can develop antivenoms and investigate the potential therapeutic uses of venom-derived compounds .
Mechanism of Action
Target of Action
Philanthotoxin 74 (PhTX-74) is a synthetic polyamine analogue of the naturally occurring wasp venom toxin philanthotoxin-4,3,3 . It primarily targets the AMPA type of ionotropic glutamate receptors . These receptors are glutamate-gated cation channels that mediate fast excitatory synaptic transmission in the central nervous system . PhTX-74 is a potent and selective antagonist of certain isoforms of these receptors .
Mode of Action
PhTX-74 functions by non-selectively blocking excitatory neurotransmitter ion channels , including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . It inhibits GluR1 and GluR3 homomers as well as GluR1/GluR2 where 100 μM inhibited nearly 100% of the glutamate evoked currents . Up to 500 μm had no or little effect on glur2 or glur2/glur3 channels .
Biochemical Pathways
The primary biochemical pathway affected by PhTX-74 is the glutamatergic pathway . By blocking the AMPA receptors, PhTX-74 inhibits the fast excitatory synaptic transmission mediated by these receptors . This results in the paralysis of the prey of the wasp from which the toxin is derived .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of PhTX-74 remain to be elucidated.
Result of Action
The primary result of the action of PhTX-74 is the paralysis of the prey of the wasp from which the toxin is derived . This is achieved through the blocking of glutamate receptor ion channels, which paralyzes insect skeletal muscle . In a laboratory setting, PhTX-74 is used to study the function of ion channels and receptors in nerve cells .
Safety and Hazards
properties
IUPAC Name |
N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTJQQMIKVJWLH-IKXQUJFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673102 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Philanthotoxin 74 | |
CAS RN |
401601-12-5 | |
Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?
A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]
Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?
A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []
Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?
A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.
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